2-fluoro-N-(4-methylpentan-2-yl)aniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-fluoro-N-(4-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-9(2)8-10(3)14-12-7-5-4-6-11(12)13/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
LSLRSJPLUFELKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CC=CC=C1F |
Origin of Product |
United States |
Contextualization Within Substituted Aniline Derivatives Research
Substituted anilines are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of industrially and pharmacologically important compounds. tandfonline.comtandfonline.com Research into these derivatives is driven by the quest for molecules with tailored electronic, steric, and lipophilic properties. The nature and position of substituents on the aniline (B41778) ring can dramatically influence the reactivity, selectivity, and biological activity of the resulting compounds.
The study of 2-fluoro-N-(4-methylpentan-2-yl)aniline is situated within this broader effort to explore the chemical space of substituted anilines. Its structure, featuring both a fluorine atom on the aromatic ring and a bulky alkyl group on the nitrogen atom, presents a unique combination of functionalities that warrants dedicated investigation.
Significance of Fluoroaromatic and N Substituted Alkyl Amine Frameworks
The chemical architecture of 2-fluoro-N-(4-methylpentan-2-yl)aniline incorporates two key structural motifs: a fluoroaromatic ring and an N-substituted alkyl amine. Both of these frameworks are independently recognized for their profound impact on molecular properties and are extensively utilized in the development of new materials and therapeutic agents.
N-substituted alkyl amines are another critical class of compounds with widespread applications. The process of N-alkylation, which introduces an alkyl group onto a nitrogen atom, is a fundamental transformation in organic synthesis. wikipedia.orgacs.org This modification can impact a molecule's basicity, lipophilicity, and steric profile. In the context of drug design, N-alkylation is a common strategy to modulate a compound's solubility, membrane permeability, and receptor-binding interactions. nih.gov The synthesis of N-alkyl anilines can be achieved through various methods, including the reaction of anilines with alkyl halides or the catalytic N-alkylation of anilines with alcohols. nih.govresearchgate.net
The combination of a fluoroaromatic moiety and an N-substituted alkyl amine in this compound suggests a compound with potentially valuable and tunable properties for applications in materials science and medicinal chemistry.
Current Research Landscape and Gaps Pertaining to 2 Fluoro N 4 Methylpentan 2 Yl Aniline
Direct Amination Approaches
Direct amination strategies involve the formation of a carbon-nitrogen (C-N) bond in a single conceptual step, linking the aniline (B41778) nitrogen to the desired alkyl group. These methods are favored for their straightforward nature and potential for high yields.
Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis. wikipedia.org This process converts a carbonyl group to an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 2-fluoroaniline with 4-methylpentan-2-one. The reaction proceeds in two main stages: the formation of an imine intermediate via nucleophilic attack of the amine on the carbonyl carbon, followed by the reduction of this imine to the final secondary amine product. wikipedia.orgniscpr.res.in
The initial step of reductive amination is the condensation of the primary amine (2-fluoroaniline) with a ketone (4-methylpentan-2-one) to form a Schiff base or imine, with the elimination of water. niscpr.res.in This equilibrium is then driven towards the product side by the in-situ reduction of the imine. A variety of reducing agents can be employed for this transformation, each with specific characteristics regarding reactivity, selectivity, and handling. wikipedia.orgsigmaaldrich.com
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgsigmaaldrich.com Sodium triacetoxyborohydride is particularly mild and selective, often allowing for the reduction of the imine in the presence of the carbonyl starting material. wikipedia.org Other systems, such as catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium (B1175870) formate), are also widely utilized. researchgate.netyoutube.com
| Reducing Agent | Characteristics | Common Applications |
| Sodium Borohydride (NaBH₄) | Strong, requires careful pH control to avoid reducing the carbonyl substrate. | General purpose reductive amination where selectivity is not a primary concern. |
| Sodium Cyanoborohydride (NaBH₃CN) | Milder than NaBH₄, effective at acidic pH where imine formation is favored. | Widely used, but can generate toxic cyanide byproducts. wikipedia.org |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective, does not readily reduce aldehydes or ketones. | Preferred for reactions requiring high selectivity and mild conditions. wikipedia.org |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | "Green" method, produces water as the only byproduct. | Used in industrial settings; can sometimes lead to over-reduction of other functional groups. youtube.com |
The efficiency and yield of reductive amination are highly dependent on the optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, pressure, and the molar ratio of reactants.
In a study on the reductive alkylation of aniline with acetone (B3395972) over a copper chromite catalyst, optimization was critical to achieving a high yield. niscpr.res.in The researchers found that a 1:3 molar ratio of aniline to acetone was optimal. The yield of N-isopropylaniline was significantly increased to 93% when the reaction was conducted at 140°C under 50 bar of hydrogen pressure using a catalyst that was pre-reduced. niscpr.res.in This highlights the importance of catalyst activation and reactant stoichiometry in maximizing product formation. niscpr.res.in
Similarly, another protocol for the mono-N-alkylation of anilines utilized a Pd/C catalyst with ammonium formate (B1220265) as the hydrogen source. researchgate.net Optimization of the catalyst and formate loading was essential for achieving high yields and selectivity at room temperature. researchgate.net The scope of the reaction was shown to be broad, accommodating various substituted anilines and different aldehydes. researchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Yield of N-isopropylaniline |
| Catalyst Amount | 1% w/w | 2% w/w | 3% w/w | 4% w/w | 44.0 mole% -> 70.5 mole% |
| Aniline:Acetone Ratio | 1:1 | 1:2 | 1:3 | 1:3 | Yield improved with excess acetone. |
| Catalyst State | Untreated | Pre-reduced | - | Pre-reduced | Increased to 93% |
Table based on findings from the reductive alkylation of aniline with acetone over a copper chromite catalyst. niscpr.res.in
Another potential byproduct is the alcohol resulting from the direct reduction of the carbonyl substrate (e.g., 4-methylpentan-2-one being reduced to 4-methylpentan-2-ol) before it can react with the amine. niscpr.res.in The choice of reducing agent is crucial to minimize this side reaction; milder reagents like STAB are less likely to reduce the carbonyl group. wikipedia.org Furthermore, depending on the specific reagents used, other byproducts can arise. For instance, the use of sodium cyanoborohydride can sometimes result in the formation of cyano-addition byproducts. sigmaaldrich.com Careful control of reaction conditions and stoichiometry is essential to suppress these unwanted pathways. researchgate.netorganic-chemistry.org
The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a highly efficient and environmentally benign approach to N-alkylation. researchgate.net This strategy utilizes a transition metal catalyst (commonly based on Ru, Ir, or Cu) to temporarily abstract hydrogen from a stable alcohol, generating an aldehyde or ketone in situ. researchgate.netrsc.orgnih.gov
In the context of synthesizing this compound, this process would start with 2-fluoroaniline and 4-methylpentan-2-ol. The catalyst first dehydrogenates the alcohol to form 4-methylpentan-2-one and a metal-hydride intermediate. The ketone then condenses with 2-fluoroaniline to form the corresponding imine. In the final step, the metal-hydride intermediate reduces the imine to the target secondary amine, regenerating the active catalyst in the process. researchgate.net A key advantage of this method is that it uses stable and readily available alcohols as alkylating agents and generates water as the only stoichiometric byproduct, contributing to its high atom economy. rsc.org Ruthenium-catalyzed systems have been shown to be particularly effective for the N-alkylation of anilines with various alcohols under mild conditions. nih.govrsc.org
Nucleophilic substitution provides an alternative route to N-alkylated anilines. This can be approached in two primary ways for the target molecule.
The first method involves the 2-fluoroaniline acting as a nucleophile and displacing a leaving group on an appropriate alkyl chain. For instance, 2-fluoroaniline could react with a compound like 2-bromo-4-methylpentane (B50952) or 4-methylpentan-2-yl tosylate. This is a classic N-alkylation reaction, though it can be prone to over-alkylation and may require basic conditions to neutralize the acid generated during the reaction.
The second, and often more sophisticated, approach is a palladium-catalyzed cross-coupling reaction, a type of nucleophilic aromatic substitution (SNA_r). In this scenario, a halo-substituted fluoroaniline (B8554772), such as 2-fluoro-4-bromoaniline, is coupled with an amine, such as 4-methylpentan-2-amine. google.com Catalytic systems, often involving a palladium precursor like Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand like Xantphos, are employed to facilitate the C-N bond formation. google.com This method offers excellent control and functional group tolerance but requires the synthesis of a pre-functionalized aniline precursor. While direct S_NAr on a fluoroarene by displacing the fluorine is possible, it typically requires strong activation by electron-withdrawing groups on the aromatic ring, which is not the case for a simple aniline derivative. nih.govlboro.ac.uk
Reductive Amination Protocols for N-Alkylation
Multi-step Synthesis Pathways for Functionalized Aniline Derivatives
The synthesis of functionalized aniline derivatives, such as this compound, often necessitates multi-step pathways to meticulously construct the target molecule. These routes are designed to be efficient and allow for the precise introduction of various functional groups.
Sequential Reaction Strategies for Aromatic and Aliphatic Moiety Introduction
A common strategy for constructing N-substituted anilines involves the sequential introduction of the aromatic and aliphatic components. This can be achieved through several well-established reactions. For instance, the synthesis can commence with a suitable aniline precursor, such as 2-fluoro-4-bromoaniline. The amino group can be protected using acyl chlorides like pivaloyl chloride. Following protection, the aliphatic moiety can be introduced via cross-coupling reactions. google.com
Another versatile approach is the reductive amination of a carbonyl compound with an aniline. This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. For example, 2-fluoroaniline could be reacted with 4-methylpentan-2-one in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound. science.gov This method is highly valued for its operational simplicity and the ability to generate a diverse range of aniline derivatives by varying the carbonyl and aniline starting materials.
Furthermore, catalyst- and additive-free methods have been developed for the synthesis of N-substituted anilines from primary amines and (E)-2-arylidene-3-cyclohexenones, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.org While not directly applicable to the title compound, this highlights the ongoing development of novel sequential strategies.
| Starting Materials | Key Reactions | Intermediate(s) | Product |
| 2-fluoro-4-bromoaniline, pivaloyl chloride, amine | Acyl protection, Cross-coupling, Deprotection | N-(2-fluoro-4-bromophenyl)pivalamide | 2-fluoro-4-substituted-amino aniline google.com |
| 2-fluoroaniline, 4-methylpentan-2-one | Reductive Amination | Imine intermediate | This compound |
| (E)-2-arylidene-3-cyclohexenones, primary amine | Imine condensation, Isoaromatization | Not specified | 2-benzyl N-substituted anilines beilstein-journals.org |
Asymmetric Synthesis and Stereochemical Control
The synthesis of chiral amines, including enantiomerically pure N-substituted anilines, is of paramount importance in medicinal chemistry and materials science. nih.govlouisiana.edu Various strategies have been developed to control the stereochemical outcome of reactions, leading to the desired enantiomer or diastereomer.
Diastereoselective and Enantioselective Methodologies
Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful tool for the enantioselective synthesis of chiral amines. acs.org For a precursor imine to this compound, a chiral catalyst, often based on iridium or rhodium complexed with a chiral ligand, can facilitate the stereoselective addition of hydrogen across the C=N double bond. This approach can provide high yields and excellent enantioselectivities. nih.govacs.org
Organocatalysis has also emerged as a potent strategy for asymmetric synthesis. Chiral phosphoric acids, for example, can catalyze the enantioselective [3+2] cascade cyclizations of aniline derivatives with pyrazolinone ketimines. nih.gov While this specific reaction produces tetrahydroindole derivatives, the underlying principle of using a chiral Brønsted acid to control the stereochemistry of a reaction involving an aniline is broadly applicable.
Enzymatic methods, such as the use of imine reductases (IREDs), offer an environmentally friendly and highly selective route to chiral N-substituted amino alcohols from simple aldehydes and amines. nih.gov This highlights the potential for biocatalysis in the asymmetric synthesis of complex aniline derivatives.
Application of Chiral Auxiliaries and Organocatalysis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org In the synthesis of chiral N-substituted anilines, a chiral auxiliary can be attached to the nitrogen atom of the aniline precursor. Subsequent reactions, such as alkylation or addition to a carbonyl group, will proceed with a high degree of diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is established, the auxiliary can be cleaved to afford the enantiomerically enriched product. wikipedia.org Common chiral auxiliaries include those derived from pseudoephedrine and oxazolidinones. wikipedia.org
Organocatalysis offers a complementary approach that avoids the need for temporary auxiliary attachment and removal. Chiral catalysts, such as isothiourea, have been successfully employed in the atroposelective N-acylation of aniline-derived sulfonamides, demonstrating the power of organocatalysis in controlling stereochemistry in aniline systems. nih.gov The development of new organocatalytic methods for the direct asymmetric synthesis of chiral amines continues to be an active area of research. nih.govresearchgate.net
| Methodology | Catalyst/Auxiliary | Key Features | Potential Application |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes nih.govacs.org | High enantioselectivity for imine reduction. | Enantioselective synthesis of this compound from its imine precursor. |
| Organocatalysis | Chiral Phosphoric Acids nih.gov, Isothioureas nih.gov | Metal-free, highly enantioselective transformations. | Asymmetric functionalization of the aniline core or N-alkyl chain. |
| Chiral Auxiliaries | Pseudoephedrine, Oxazolidinones wikipedia.org | Diastereoselective control of reactions, auxiliary is removable. | Stereoselective introduction of the 4-methylpentan-2-yl group. |
| Biocatalysis | Imine Reductases (IREDs) nih.gov | High enantioselectivity, environmentally benign. | Asymmetric reductive amination to form chiral N-substituted anilines. |
Purification and Isolation Techniques for N-Substituted Anilines
The purification of N-substituted anilines is a critical step in their synthesis, ensuring the removal of unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the reaction and the physicochemical properties of the target compound and impurities.
Advanced Chromatographic Separation Methods (e.g., Flash Column Chromatography, HPLC, UPLC)
Flash column chromatography is a widely used technique for the routine purification of organic compounds on a laboratory scale. amazonaws.comorgsyn.org For N-substituted anilines, which can be basic, standard silica (B1680970) gel chromatography can sometimes lead to peak tailing and poor separation due to interactions with the acidic silanol (B1196071) groups. biotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent. biotage.com Alternatively, basic alumina (B75360) can be used as the stationary phase. The choice of solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve the desired separation. amazonaws.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical and preparative techniques that offer higher resolution and faster separation times compared to traditional column chromatography. sielc.comsielc.com Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed for the analysis and purification of aniline derivatives. sielc.comsielc.comresearchgate.net For basic compounds like N-substituted anilines, adding a modifier such as formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by protonating the amine. Conversely, using an alkaline mobile phase can also be effective. biotage.com UPLC, with its smaller particle size columns, provides even greater resolution and sensitivity, making it ideal for the analysis of complex mixtures and the isolation of high-purity compounds. sielc.comsielc.com
| Technique | Stationary Phase | Typical Mobile Phase | Key Considerations for N-Substituted Anilines |
| Flash Column Chromatography | Silica Gel orgsyn.org | Hexane/Ethyl Acetate | Addition of a basic modifier (e.g., triethylamine) to prevent peak tailing. biotage.com |
| Flash Column Chromatography | Alumina (basic) biotage.com | Hexane/Ethyl Acetate | Good alternative to silica for basic compounds. |
| HPLC/UPLC (Reversed-Phase) | C18, C8 sielc.comsielc.com | Acetonitrile/Water | Addition of acid (e.g., formic acid) or base to the mobile phase to improve peak shape. biotage.comsielc.com |
Recrystallization and Distillation Processes
The purification of this compound and related N-alkylanilines is crucial for ensuring the final product's quality and is typically achieved through recrystallization and distillation. The choice of method and its specific parameters are dictated by the physical and chemical properties of the compound and the nature of the impurities present.
Recrystallization: This technique is a cornerstone for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For N-alkylanilines, the selection of an appropriate solvent is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures. This differential allows for the crystallization of the purified product upon cooling, while impurities remain in the mother liquor.
Commonly employed solvents for the recrystallization of aniline derivatives include alcohols (e.g., ethanol, methanol), hydrocarbons (e.g., hexane, toluene), and their mixtures. The process typically involves dissolving the crude product in a minimal amount of the hot solvent to create a saturated solution. This is followed by a cooling phase, which can be gradual to promote the formation of larger, purer crystals. Subsequent filtration separates the purified crystals from the impurity-laden solvent.
| Parameter | Description | Typical Conditions for N-alkylanilines |
| Solvent System | The choice of solvent or solvent mixture is critical for effective purification. | Alcohols (Ethanol, Methanol), Hydrocarbons (Hexane, Toluene), or mixtures thereof. |
| Temperature Gradient | The difference between the dissolution temperature and the crystallization temperature. | Dissolution near the solvent's boiling point, followed by cooling to room temperature or below. |
| Cooling Rate | Affects crystal size and purity. Slower cooling generally yields larger, purer crystals. | Gradual cooling is often preferred over rapid chilling. |
| Filtration | Separation of the purified solid from the mother liquor. | Vacuum filtration is commonly used for efficient separation. |
Distillation: For liquid N-alkylanilines or those with low melting points, distillation is the preferred purification method. Vacuum distillation is particularly advantageous as it allows the compound to be distilled at a lower temperature, thereby preventing thermal decomposition of heat-sensitive molecules. The effectiveness of distillation hinges on the differences in boiling points between the target compound and any impurities.
In the context of substituted anilines, fractional distillation under reduced pressure can be employed to separate components with close boiling points. The efficiency of the separation is dependent on the type of distillation column used, the reflux ratio, and the pressure at which the distillation is conducted. For instance, a patented synthesis for a related N-(4-fluoroaniline) derivative specifies distillation under reduced pressure to obtain the purified product, highlighting the industrial relevance of this technique. google.com
| Parameter | Description | Relevance for this compound |
| Boiling Point | The temperature at which a liquid's vapor pressure equals the external pressure. | A key physical property for determining distillation feasibility and conditions. |
| Pressure | Reduced pressure lowers the boiling point, preventing thermal degradation. | Vacuum distillation is often necessary for high-boiling aniline derivatives. |
| Distillation Type | Simple, fractional, or steam distillation, depending on the separation required. | Fractional distillation is used for separating compounds with close boiling points. |
| Apparatus | The design of the distillation setup, including the column and condenser. | An efficient column is crucial for achieving high purity. |
Scalability Considerations for this compound Synthesis
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a unique set of challenges and considerations. A scalable synthesis must be robust, cost-effective, safe, and environmentally sustainable.
The N-alkylation of anilines is a common industrial reaction, and various strategies have been developed to enhance its scalability. These often involve the use of heterogeneous catalysts that can be easily recovered and reused, thereby reducing waste and cost. The choice of starting materials and reagents is also critical; readily available and less hazardous substitutes are preferred for large-scale production.
One patented method for producing 2-fluoro-4-substituted-amino anilines highlights the importance of a synthesis route that allows for easy purification, which is a significant factor in scalability. google.com Traditional methods that result in difficult-to-separate byproducts can create bottlenecks in a large-scale process, increasing both time and cost. google.com
Key factors that must be addressed when scaling up the synthesis of this compound include:
Reaction Kinetics and Thermodynamics: Understanding how the reaction rate and equilibrium are affected by changes in scale is crucial for process optimization.
Heat Transfer: Exothermic or endothermic reactions that are easily managed in a lab flask can pose significant challenges in large reactors. Efficient heat management is essential to maintain optimal reaction temperatures and prevent runaway reactions.
Mass Transfer: Ensuring efficient mixing of reactants becomes more complex in larger vessels. Inadequate mixing can lead to localized concentration gradients, affecting reaction yield and selectivity.
Process Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with handling large quantities of chemicals.
Downstream Processing: The purification methods (recrystallization and distillation) must also be scalable. This may involve moving from batch to continuous processing to improve efficiency and throughput.
Recent advancements in synthetic methodologies, such as visible-light-induced N-alkylation of anilines, have demonstrated potential for gram-scale synthesis, suggesting that these newer, often milder, reaction conditions could be amenable to larger-scale production.
| Consideration | Implication for Scalability | Potential Mitigation Strategies |
| Reaction Conditions | Harsh conditions (high temperature/pressure) are more challenging and costly to implement on a large scale. | Development of catalytic systems that operate under milder conditions. |
| Catalyst Selection | Homogeneous catalysts can be difficult to separate from the product stream. | Use of heterogeneous catalysts or catalysts that can be easily recovered and recycled. |
| Purification | Complex purification procedures can limit throughput and increase costs. | Designing synthetic routes that minimize byproduct formation and simplify purification. |
| Automation and Control | Manual control is not feasible for large-scale production. | Implementation of automated control systems to monitor and adjust process parameters. |
Electrophilic Aromatic Substitution Reactions on the Fluoroaniline Moiety
The fluoroaniline core of the molecule is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of these substitutions is influenced by the directing effects of both the fluorine atom and the N-alkylamino group. The amino group is a potent activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system, thereby stabilizing the arenium ion intermediate. youtube.com Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the sigma bond (inductive effect). However, like other halogens, it is also an ortho-, para-director because its lone pairs can participate in resonance. nih.govrsc.org When both groups are present, their combined influence determines the position of electrophilic attack.
In the case of 2-fluoroaniline, electrophilic substitution, such as bromination, has been shown to selectively occur at the para-position relative to the fluorine atom (position 4), yielding 4-bromo-2-fluoroaniline (B1266173) in high yields. google.com This preference is attributed to the powerful directing effect of the amino group and the steric hindrance at the ortho-positions. For N-alkylated anilines, the N-alkyl group can further influence the regioselectivity.
For this compound, electrophilic substitution is anticipated to predominantly occur at the positions ortho and para to the activating N-alkylamino group. However, the position ortho to the amino group (position 3) is sterically hindered by the bulky N-(4-methylpentan-2-yl) group. Therefore, the most likely sites for electrophilic attack are the para-position (position 5) and the other ortho-position (position 6). The fluorine atom at position 2 will also influence the electron distribution, generally favoring substitution at the para-position relative to itself (position 5).
Nitration of fluoro-substituted toluenes has been studied, showing that the regioselectivity is influenced by the catalyst and reaction conditions. For example, the nitration of 2-fluorotoluene (B1218778) can yield 2-fluoro-5-nitrotoluene (B1294961) with high selectivity. rsc.org While not a direct analogue, this suggests that the nitration of this compound would likely lead to substitution at the 5-position. Studies on the nitration of N-alkylanilines have shown that a variety of products can be formed, and the reaction can be complex. researchgate.net
| Electrophile (E+) | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale for Regioselectivity |
| Br+ | 5-bromo-2-fluoro-N-(4-methylpentan-2-yl)aniline | 3-bromo-2-fluoro-N-(4-methylpentan-2-yl)aniline | The strong ortho, para-directing effect of the N-alkylamino group, coupled with steric hindrance at the 3-position, favors substitution at the 5-position. The fluorine atom also directs para to itself. |
| NO2+ | 2-fluoro-5-nitro-N-(4-methylpentan-2-yl)aniline | 2-fluoro-3-nitro-N-(4-methylpentan-2-yl)aniline | Similar to bromination, the electronic and steric factors favor substitution at the 5-position. |
Oxidation Reactions of the Amine Functionality and Aromatic Ring
The secondary amine and the electron-rich aromatic ring in this compound are susceptible to oxidation under various conditions. The outcome of the oxidation depends on the nature of the oxidizing agent and the reaction conditions.
The oxidation of anilines can lead to a range of products, including nitrosoarenes and nitroarenes. mdpi.com The oxidation of secondary N-alkylanilines can be controlled to selectively yield N-nitroso or C-nitroso derivatives. The N-oxidation of primary aromatic amines to nitroso derivatives can be achieved using catalysts like molybdenum acetylide oxo-peroxo complexes. researchgate.net For secondary amines, N-nitrosamine formation is a common reaction with nitrosating agents. The oxidation of substituted anilines to nitroso compounds has also been reported using peroxybenzoic acid. rsc.org
Further oxidation can lead to the corresponding nitro derivatives. The direct oxidation of anilines to nitroarenes can be achieved using various oxidizing agents, such as sodium perborate. mdpi.com It has been shown that anilines can be oxidized to nitrosoarenes in good yield with hydrogen peroxide catalyzed by molybdenum salts. organic-chemistry.org
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| Hydrogen Peroxide / Molybdenum Catalyst | 2-fluoro-1-nitroso-N-(4-methylpentan-2-yl)benzene | Controlled conditions |
| Sodium Perborate / Acetic Acid | 2-fluoro-1-nitro-N-(4-methylpentan-2-yl)benzene | Elevated temperatures |
| Peroxybenzoic Acid | 2-fluoro-1-nitroso-N-(4-methylpentan-2-yl)benzene | In an inert solvent like chloroform |
Reduction Reactions of Derived Compounds
Nitro derivatives of this compound, which can be synthesized through nitration of the aromatic ring, can undergo reduction to form the corresponding amino derivatives. The reduction of nitroarenes is a well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using H2 gas with a metal catalyst like palladium, platinum, or nickel), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation. The choice of reducing agent can be critical to avoid the reduction of other functional groups if present.
| Starting Material | Reducing Agent | Product |
| 2-fluoro-5-nitro-N-(4-methylpentan-2-yl)aniline | H2 / Pd/C | 2-fluoro-N1-(4-methylpentan-2-yl)benzene-1,5-diamine |
| 2-fluoro-5-nitro-N-(4-methylpentan-2-yl)aniline | Fe / HCl | 2-fluoro-N1-(4-methylpentan-2-yl)benzene-1,5-diamine |
Reactions Involving the N-(4-methylpentan-2-yl) Substituent
The N-(4-methylpentan-2-yl) substituent offers sites for chemical modification, allowing for the synthesis of a variety of derivatives.
The alkyl chain of the N-(4-methylpentan-2-yl) group can be functionalized through various C-H activation strategies. While direct C-H functionalization of unactivated alkanes can be challenging, recent advances in catalysis have enabled such transformations. For instance, template-directed remote C-H activation has been used for the functionalization of amine-containing molecules. nih.gov
The isobutyl group within the N-(4-methylpentan-2-yl) substituent has tertiary C-H bonds which are generally more reactive towards radical-mediated reactions. Halogenation of alkanes is a classic example of a radical reaction where selectivity is observed. libretexts.orglibretexts.org While direct halogenation of the side chain might be complicated by competing reactions on the aromatic ring, under specific radical-promoting conditions, functionalization of the alkyl chain could be achieved.
Furthermore, derivatization of the amine functionality itself can be a route to modify the properties of the molecule. For example, N-alkylation or N-acylation can be performed to introduce other functional groups.
| Reaction Type | Reagent/Catalyst | Potential Product |
| Radical Bromination | N-Bromosuccinimide (NBS), light/heat | 2-fluoro-N-(1-bromo-4-methylpentan-2-yl)aniline |
| C-H Oxidation | Strong oxidizing agents | Complex mixture of oxidized products |
| N-Acylation | Acyl chloride or anhydride | N-acyl-2-fluoro-N-(4-methylpentan-2-yl)aniline |
Intramolecular Cyclization Pathways
No specific studies detailing the intramolecular cyclization pathways of this compound were found. While intramolecular cyclization is a common reaction for substituted anilines, the specific conditions, catalysts, and resulting products for this compound have not been reported.
Transition-Metal-Catalyzed Transformations
Information on the behavior of this compound in transition-metal-catalyzed reactions is not described in the available literature.
Cross-Coupling Reactions (e.g., Copper-catalyzed oxidative C(sp³)-H/C(sp²)-H cross-coupling)
There are no specific examples or research articles detailing the participation of this compound in copper-catalyzed oxidative C(sp³)-H/C(sp²)-H cross-coupling reactions.
Carbonylative Synthesis Strategies (e.g., in benzoxazinone (B8607429) formation)
While the formation of benzoxazinones from ortho-substituted anilines is a known synthetic strategy, no literature specifically documents the use of this compound in such carbonylative synthesis reactions.
Mechanistic Elucidation of Key Reaction Pathways
Consistent with the absence of specific reaction data, there are no mechanistic studies available that elucidate the key reaction pathways for this compound.
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of scientific databases and chemical literature, the specific experimental data required to generate a detailed article on the advanced spectroscopic characterization of this compound could not be located. The requested information, including detailed Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, appears to be unavailable in the public domain for this specific chemical compound.
The outlined article required an in-depth analysis based on specific empirical data, including:
¹H, ¹³C, and ¹⁹F NMR spectra: Chemical shifts, coupling constants, and multiplicity for complete structural assignment.
Two-Dimensional NMR data (COSY, HSQC, HMBC): Correlation peaks to establish molecular connectivity.
HRMS data (ESI and EI): Accurate mass measurements for molecular formula determination.
Fragmentation Pattern Analysis: Detailed breakdown of the molecule's fragments to confirm its structure.
While information is available for related compounds, such as the isomeric 4-fluoro-N-(4-methylpentan-2-yl)aniline and the parent compound 2-fluoroaniline, this data cannot be used to accurately describe the requested molecule due to structural differences that would significantly alter the spectroscopic results.
Generating an article with the specified level of scientific detail and accuracy is not possible without access to the actual experimental data for this compound. The compound is listed by some chemical suppliers, but its full spectroscopic characterization has not been published in accessible journals or databases. Therefore, the creation of the requested article with data tables and detailed research findings cannot be fulfilled at this time.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro N 4 Methylpentan 2 Yl Aniline
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrational modes of the molecule's functional groups.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of 2-fluoro-N-(4-methylpentan-2-yl)aniline is expected to exhibit a series of characteristic absorption bands corresponding to its various structural components.
The N-H stretching vibration of the secondary amine is anticipated to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to produce multiple weak to moderate bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. In contrast, the aliphatic C-H stretching vibrations of the 4-methylpentan-2-yl group will likely be observed as strong bands in the 2850-2960 cm⁻¹ region.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300-3500 | Moderate to Weak |
| Aromatic C-H Stretch | 3000-3100 | Weak to Moderate |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Variable |
| C-N Stretch | 1250-1360 | Moderate to Strong |
| C-F Stretch | 1200-1300 | Strong |
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a convenient alternative to traditional transmission FTIR for obtaining the infrared spectrum of a sample. The resulting spectrum from ATR-IR is generally comparable to that of FTIR, with the main difference being the path length of the infrared beam. For this compound, the ATR-IR spectrum would be expected to show the same characteristic absorption bands as predicted for the FTIR spectrum, with potential minor shifts in peak positions and variations in relative intensities due to the nature of the measurement.
Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are weak in FTIR may be strong in Raman, and vice versa.
For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The C=C stretching vibrations of the benzene (B151609) ring, typically appearing in the 1570-1620 cm⁻¹ region, are expected to be prominent. The aliphatic C-H stretching and bending modes will also be visible. The C-F stretching vibration may also be observable.
Complementary Analytical Techniques for Purity Assessment and Characterization (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the purity assessment and structural elucidation of volatile and semi-volatile compounds like this compound.
The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property of the compound under specific chromatographic conditions. The mass spectrum, obtained from the electron ionization of the molecule, would reveal its molecular weight and fragmentation pattern.
The molecular ion peak ([M]⁺) in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for N-alkylanilines include alpha-cleavage at the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable, resonance-stabilized cation. Another likely fragmentation is the loss of an alkyl radical from the pentyl group. The presence of the fluorine atom on the aromatic ring would also influence the fragmentation pattern.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 195 | [C₁₂H₁₈FN]⁺ | Molecular Ion |
| 180 | [C₁₁H₁₅FN]⁺ | Loss of a methyl radical (•CH₃) |
| 138 | [C₈H₁₁FN]⁺ | Loss of a propyl radical (•C₃H₇) |
| 124 | [C₇H₇FN]⁺ | Alpha-cleavage, loss of a C₄H₉ radical |
| 111 | [C₆H₆FN]⁺ | Loss of the 4-methylpentan-2-yl group |
| 95 | [C₆H₄F]⁺ | Loss of the amino and alkyl groups |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide detailed information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
This technique would definitively establish the geometry of the molecule, including the orientation of the 4-methylpentan-2-yl group relative to the 2-fluoroaniline (B146934) ring. It would also reveal how the molecules pack in the crystal lattice, which is governed by intermolecular forces. As of now, there is no publicly available crystal structure data for this compound in crystallographic databases.
Based on a comprehensive search, there is currently no publicly available scientific literature or data corresponding to the computational and theoretical investigation of the specific chemical compound "this compound". The requested detailed analysis, including quantum chemical calculations, molecular dynamics simulations, and substituent effect analysis, has not been published in the accessible scientific domain for this particular molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. Further research would be required to be conducted on "this compound" to provide the data necessary to fulfill the detailed outline provided.
Computational Chemistry and Theoretical Investigations of 2 Fluoro N 4 Methylpentan 2 Yl Aniline
Analysis of Substituent Effects on Reactivity and Protonation Properties
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
No published Natural Bond Orbital (NBO) analysis for 2-fluoro-N-(4-methylpentan-2-yl)aniline could be located. This type of analysis is crucial for understanding the intramolecular and intermolecular electronic interactions, such as hyperconjugation and charge transfer, which dictate the molecule's stability and reactivity. Such a study would typically involve calculating the energies of donor-acceptor interactions within the molecule, providing insight into the delocalization of electron density.
Spectroscopic Property Prediction and Validation using Computational Models
There is no available research detailing the computational prediction and experimental validation of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. Computational models, often employing Density Functional Theory (DFT), are used to predict these spectra, which are then compared with experimental data to confirm the molecular structure and understand its electronic transitions.
In Silico Prediction of Environmental Fate Parameters
Specific in silico predictions regarding the environmental fate of this compound have not been reported in the scientific literature.
A search of public databases and scientific literature yielded no specific biodegradability predictions for this compound using established models like the US EPA's EPI Suite™ (including the Biowin™ module), the IRFMN (Insubria-Como & RF-based model for Biodegradability Prediction), or the Catalogic model. These predictive tools rely on fragment-based methods and existing experimental data to estimate the probability and rate of a chemical's biodegradation in various environmental compartments. Without specific model outputs for this compound, its potential persistence or degradation in the environment cannot be authoritatively discussed.
Non Biological Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
In the realm of organic synthesis, 2-fluoro-N-(4-methylpentan-2-yl)aniline is a valuable intermediate. The presence of multiple reactive sites within its structure—the aniline (B41778) nitrogen, the fluorine-substituted aromatic ring, and the aliphatic side chain—allows for its incorporation into a wide array of more complex molecular architectures.
The aniline moiety is a cornerstone for the synthesis of numerous nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.com The fluorinated aniline structure of this compound makes it a suitable precursor for creating advanced heterocyclic systems.
Indole (B1671886) Derivatives: Indoles are a critical class of heterocyclic compounds. researchgate.net Classical methods like the Fischer and Madelung indole syntheses utilize aniline or its derivatives as starting materials. nih.govorganic-chemistry.org this compound can be envisioned as a substrate in modified versions of these syntheses. The fluorine atom on the phenyl ring can influence the regioselectivity of the cyclization reaction and modify the electronic properties of the resulting indole ring, a feature often sought in medicinal chemistry. mdpi.com
Pyrimidoquinolines: These are complex, fused heterocyclic systems. Their synthesis often involves the condensation of an aniline derivative with other reagents like barbituric acids and aldehydes. nih.gov In such multi-component reactions, this compound would serve as the aniline component, with its substituents influencing the final structure's solubility and conformational properties.
The general utility of fluorinated anilines as precursors for bicyclic and tricyclic heterocycles is well-established, as the fluorine atom can act as a handle for further reactions or modulate the molecule's properties. ossila.comnih.gov
The distinct chemical functionalities of this compound allow it to serve as a scaffold for building multifunctional molecules. Each component of its structure can be independently or sequentially modified:
The secondary amine can undergo N-alkylation, N-acylation, or be used in coupling reactions.
The fluorinated aromatic ring is susceptible to electrophilic or nucleophilic aromatic substitution, allowing for the introduction of additional functional groups.
The bulky N-(4-methylpentan-2-yl) group provides steric hindrance and enhances solubility in organic solvents, which can be advantageous in multi-step syntheses.
This versatility makes the compound a useful starting point for creating molecules with diverse functionalities, such as those designed for molecular recognition or as probes in chemical biology. Substituted anilines are frequently employed as key ingredients in the synthesis of complex active pharmaceutical ingredients (APIs). ossila.com
Development of Chemical Libraries for High-Throughput Screening Initiatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of thousands to millions of compounds. ewadirect.com The creation of diverse chemical libraries is essential for the success of HTS campaigns. stanford.edu
This compound is an ideal candidate for inclusion in such libraries, either as a final compound or as a core scaffold for derivatization. Its structure contributes to chemical diversity in several ways:
Fluorine Substitution: The presence of fluorine is highly desirable in medicinal chemistry as it can enhance metabolic stability, binding affinity, and membrane permeability.
Substituent Pattern: The specific ortho-fluoro and N-alkyl substitution pattern provides a unique three-dimensional shape compared to simpler anilines.
Derivatization Potential: As a versatile building block, it can be used to generate a family of related compounds, each with slight modifications, thereby expanding the chemical space explored in a screening library. nih.gov
By incorporating scaffolds like this compound, chemists can build libraries rich in "drug-like" molecules, increasing the probability of identifying hits in HTS campaigns for new therapeutic agents or materials. ewadirect.com
Applications in Ligand Design and Coordination Chemistry
The nitrogen atom of the aniline group possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows this compound and its derivatives to function as ligands in coordination chemistry. rsc.org
The key features influencing its role as a ligand are:
Coordination Site: The secondary amine nitrogen can bind to a metal center.
Steric Influence: The bulky N-(4-methylpentan-2-yl) group can control the coordination number and geometry of the resulting metal complex, potentially creating a specific pocket around the metal ion.
Electronic Tuning: The electron-withdrawing fluorine atom on the phenyl ring modulates the electron density on the nitrogen atom, thereby influencing the strength of the metal-ligand bond.
Derivatives of this compound could be designed to be bidentate or polydentate ligands by introducing additional coordinating groups. Such ligands are crucial in catalysis, sensor technology, and the development of novel inorganic materials. For instance, Schiff base ligands derived from anilines are known to form stable complexes with various transition metals. nih.gov
Potential in Advanced Materials and Polymer Science (General aniline application area)
Aniline is the monomer for polyaniline (PANI), one of the most studied conductive polymers due to its unique electrical, optical, and electrochemical properties. rsc.org The properties of PANI can be finely tuned by using substituted aniline derivatives as monomers.
The polymerization of this compound could lead to a novel polyaniline derivative with distinct characteristics:
Solubility: The bulky, nonpolar N-alkyl group would likely increase the polymer's solubility in common organic solvents, which is a significant advantage for processing and forming thin films. rsc.orgresearchgate.net
Morphology: The substituents on the aniline monomer are known to have a profound impact on the morphology of the resulting polymer, influencing whether it forms nanostructures, spheres, or hierarchical structures. rsc.orgresearchgate.net
Sensor Applications: Substituted polyanilines are extensively used in chemical sensors for detecting gases like ammonia (B1221849) or humidity. The specific functional groups on this monomer could impart selectivity and sensitivity towards certain analytes. scribd.com
The electronic and steric effects of the fluorine and N-alkyl substituents would alter the polymer's conductivity, redox potentials, and stability, making it a candidate for applications in areas such as antistatic coatings, corrosion inhibitors, and components for electronic devices. rsc.orgresearchgate.net
Interactive Data Table: Potential Applications
| Application Area | Key Structural Feature Utilized | Potential Outcome/Product |
| Heterocyclic Synthesis | Fluorinated Aniline Core | Indole and Pyrimidoquinoline Derivatives |
| Chemical Libraries | Overall Molecular Diversity | Novel Hits in High-Throughput Screening |
| Coordination Chemistry | Amine Nitrogen, Steric Bulk | Custom Metal-Ligand Complexes, Catalysts |
| Polymer Science | Polymerizable Aniline Moiety | Soluble, Functional Conductive Polymers |
Environmental Fate, Transport, and Degradation Mechanisms of 2 Fluoro N 4 Methylpentan 2 Yl Aniline
Biodegradation Studies and Pathways
There is no published research on the biodegradation of 2-fluoro-N-(4-methylpentan-2-yl)aniline. This includes a lack of data on:
Abiotic Degradation Processes in Environmental Compartments
Similarly, there is a lack of information on the abiotic degradation of this compound. This encompasses:
Environmental Partitioning and Mobility
The environmental partitioning and mobility of a chemical dictate its distribution in the environment—whether it is likely to be found in soil, water, or air—and its potential to move between these phases. These characteristics are crucial for assessing exposure risks to ecosystems and humans.
Sorption Behavior in Soil and Sediment Matrices
Data on the sorption coefficient (Koc) of this compound, which measures its tendency to bind to organic matter in soil and sediment, is not available. Such data would be essential to predict its mobility in terrestrial and aquatic systems. Without experimental results, it is not possible to provide a quantitative assessment of its sorption behavior.
Volatilization from Water and Soil to the Atmosphere
The tendency of a chemical to volatilize is described by its Henry's Law constant. This parameter for this compound has not been reported in the literature. Consequently, its potential to move from water or soil surfaces into the atmosphere cannot be determined.
Leaching Potential and Groundwater Transport
The potential for this compound to leach through the soil profile and contaminate groundwater is currently unknown. Assessing this risk would require data on its sorption characteristics and persistence in soil, neither of which is publicly available.
Influence on Environmental Biogeochemical Cycling
Chemical contaminants can interfere with critical biogeochemical cycles that are driven by microbial communities. These cycles are fundamental to ecosystem health and nutrient availability.
Effects on Nitrification Processes
No studies have been published investigating the impact of this compound on nitrification. Therefore, its potential to inhibit or disrupt the microbial conversion of ammonia (B1221849) to nitrate, a critical step in the nitrogen cycle, remains uncharacterized.
Future Research Directions and Emerging Methodological Paradigms
Development of Sustainable and Green Synthetic Routes
Traditional synthetic routes for N-alkylated anilines often rely on harsh reaction conditions, stoichiometric reagents, and catalysts based on precious metals, presenting challenges related to cost, safety, and environmental impact. Future research must focus on developing greener, more atom-economical methods for the synthesis of 2-fluoro-N-(4-methylpentan-2-yl)aniline.
Key research avenues include:
Catalytic Hydrogen Borrowing: Ruthenium-catalyzed N-alkylation of anilines using alcohols represents a highly efficient "borrowing hydrogen" strategy. rsc.org This method, which generates water as the sole byproduct, could be adapted for the reaction between 2-fluoroaniline (B146934) and 4-methylpentan-2-ol, offering high atom economy.
Photocatalysis: Visible-light-induced reactions provide a mild and sustainable alternative for forming C-N bonds. nih.gov Research into photocatalytic systems for the N-alkylation of 2-fluoroaniline would reduce energy consumption and avoid the need for high temperatures. nih.gov
Iron-Mediated C-H Amination: The use of earth-abundant and benign iron salts to promote the direct C-H amination of arenes offers a novel and complementary strategy to traditional methods. organic-chemistry.org Exploring the feasibility of such a reaction for this target molecule could significantly simplify the synthetic process. organic-chemistry.org
| Synthetic Strategy | Traditional Approach | Green/Sustainable Alternative | Key Advantages |
|---|---|---|---|
| Alkylation Method | Reductive amination with stoichiometric reductants (e.g., NaBH₃CN) | Catalytic "Borrowing Hydrogen" from alcohols | High atom economy; water as the only byproduct. rsc.org |
| Energy Source | High-temperature thermal heating | Visible-light photocatalysis | Mild reaction conditions; reduced energy consumption. nih.gov |
| Catalyst | Precious metal catalysts (e.g., Palladium, Platinum) | Earth-abundant metal catalysts (e.g., Iron) | Lower cost and environmental toxicity. organic-chemistry.org |
Exploration of Novel Reactivity and Catalytic Applications
The unique combination of a fluorine atom and a bulky N-alkyl group in this compound suggests potential for novel reactivity and applications. The fluorine substituent can act as a blocking group or a site for nucleophilic aromatic substitution, making the compound a valuable precursor for complex heterocyclic structures like quinolines and phenazines. ossila.com
Future research should explore:
Late-Stage Functionalization: The development of methods for the selective functionalization of the aniline (B41778) ring or the alkyl chain is of great interest. Visible-light-induced C–H/C–F couplings, for instance, could enable the direct and selective introduction of fluoroaryl groups. acs.org
Precursor for Bioactive Molecules: Fluorinated anilines are crucial building blocks in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability and binding affinity. nih.gov Investigating the derivatization of this compound could lead to the discovery of new pharmaceutical candidates.
Catalysis: The electronic properties conferred by the fluorine atom could make derivatives of this compound suitable as ligands in transition-metal catalysis, potentially influencing the selectivity and efficiency of catalytic transformations.
Advancements in In Situ Spectroscopic Monitoring of Reactions
To develop robust and scalable synthetic processes, a deep mechanistic understanding is essential. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. mdpi.com
Applying these Process Analytical Technologies (PAT) to the synthesis of this compound would enable:
Kinetic Analysis: Precise determination of reaction rates and orders, leading to optimized reaction conditions (temperature, concentration, catalyst loading).
Intermediate Identification: Detection of transient or unstable intermediates that could provide crucial insights into the reaction mechanism. researchgate.net
Process Safety and Control: Real-time monitoring helps ensure reaction completion and can detect deviations from the expected reaction profile, enhancing the safety and reliability of the process. mdpi.com For example, in situ FTIR has been successfully used to monitor the formation and utilization of diazonium salts in aniline reactions, which is critical for safe scale-up. mdpi.com
Integration of Machine Learning and Artificial Intelligence in Chemical Property and Fate Prediction
The experimental determination of all relevant physicochemical, toxicological, and environmental properties of a new compound is time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. frontiersin.org
For this compound, AI/ML models can be developed to:
Predict Physicochemical Properties: Algorithms can predict properties like solubility, logP, and vapor pressure based on the molecular structure, aiding in the design of purification processes and formulation studies. mdpi.com
Forecast Toxicity and Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can predict potential toxicity or biological activity by comparing the compound to databases of structurally similar molecules with known properties. nih.govnih.gov This allows for early-stage hazard identification and prioritization of compounds for further testing. pharmafeatures.com
Elucidate Molecular Interactions: ML models are being used to characterize complex non-covalent interactions, such as halogen bonding, which can be crucial for understanding how the molecule might interact with biological targets or environmental matrices. fnasjournals.comresearchgate.net
| Application Area | AI/ML Approach | Predicted Endpoint | Significance |
|---|---|---|---|
| Drug Discovery | QSAR, Deep Learning | Hepatotoxicity, Cardiotoxicity, Bioactivity | Early identification of potential safety issues and therapeutic potential. frontiersin.org |
| Materials Science | Neural Networks | Solubility, Refractive Index | Accelerated material design and property optimization. mdpi.com |
| Environmental Science | Random Forest, SVM | Biodegradability, Soil Adsorption Coefficient | Predictive assessment of environmental persistence and mobility. nih.gov |
Design of Comprehensive Environmental Behavior Assessment Frameworks
Understanding the potential environmental fate of a chemical is a critical component of modern chemical research. For this compound, a comprehensive assessment framework should be designed to investigate its persistence, mobility, and transformation in the environment.
This framework should integrate both computational predictions and targeted experimental studies:
Initial Screening (In Silico): Use AI/ML models to predict key environmental parameters such as biodegradability, potential for bioaccumulation, and soil adsorption coefficient (Koc).
Abiotic Degradation Studies: Investigate the compound's stability against hydrolysis and photolysis. Fluorinated pharmaceuticals can undergo photolytic degradation, and identifying the resulting transformation products is crucial. nih.gov
Biotic Degradation and Transformation: Conduct studies using microbial cultures or activated sludge to determine the extent and rate of biodegradation. The structure of substituted anilines significantly affects their microbial transformation rates. researchgate.net
Mobility and Sorption: Perform experiments to understand the interaction of the compound with soil and sediment. Anilines are known to bind covalently to soil organic matter, which affects their mobility and bioavailability. researchgate.netacs.org
By combining these approaches, a holistic view of the compound's environmental profile can be established, guiding its safe use and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
